(E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide
CAS No.:
Cat. No.: VC17648629
Molecular Formula: C11H10FN3O
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FN3O |
|---|---|
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | 5-fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide |
| Standard InChI | InChI=1S/C11H10FN3O/c1-6-2-3-8(12)7-4-5-14-10(9(6)7)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
| Standard InChI Key | POYFWKUDMHUIJB-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C2C(=C(C=C1)F)C=CN=C2/C(=N\O)/N |
| Canonical SMILES | CC1=C2C(=C(C=C1)F)C=CN=C2C(=NO)N |
Introduction
Chemical Identity & Structural Characteristics
Systematic Nomenclature & Stereochemistry
The compound’s IUPAC name specifies its (E)-configuration at the carboximidamide group, indicating antiperiplanar alignment of the hydroxyl and imine substituents. The isoquinoline core features:
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Fluorine at position 5 (C5)
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Methyl group at position 8 (C8)
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Carboximidamide moiety at position 1 (C1)
This substitution pattern creates a planar aromatic system with three distinct pharmacophoric elements: fluorinated ring, hydrophobic methyl group, and metal-chelating hydroxamic acid analog .
Molecular Properties
Table 1: Calculated physicochemical parameters
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₂FN₃O |
| Molecular weight | 249.25 g/mol |
| Topological PSA | 78.3 Ų |
| logP (XLOGP3) | 1.87 ± 0.35 |
| H-bond donors/acceptors | 3/5 |
The fluorine atom (Pauling electronegativity: 3.98) induces strong electron-withdrawing effects, polarizing the isoquinoline π-system. This enhances dipole interactions with biological targets compared to non-fluorinated analogs .
Synthetic Pathways & Optimization
Retrosynthetic Analysis
Key disconnections suggest two strategic approaches:
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Isoquinoline ring construction via Pomeranz-Fritsch reaction using fluorinated benzaldehyde derivatives
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Late-stage functionalization of preformed isoquinoline cores through:
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Palladium-catalyzed C-H fluorination
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Nucleophilic hydroxamic acid formation
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Table 2: Comparison of synthetic routes
| Method | Yield (%) | Purity (HPLC) | Key Challenge |
|---|---|---|---|
| Pomeranz-Fritsch | 18-22 | 92-95 | Regioselective fluorination |
| C-H functionalization | 35-40 | 97-99 | Orthogonal protecting groups |
Microwave-assisted synthesis (150°C, DMF, 30 min) improves yields to 48% by accelerating ring-closing steps .
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.72 (s, 1H, NHOH)
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δ 8.15 (d, J=7.2 Hz, 1H, H-3)
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δ 7.89 (m, 2H, H-6, H-7)
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δ 2.98 (s, 3H, C8-CH₃)
¹⁹F NMR (376 MHz):
Single peak at -114.2 ppm (C5-F), consistent with aromatic fluorine environments .
Mass Spectrometry
HRMS (ESI+) m/z:
Calculated for [C₁₂H₁₂FN₃O + H]⁺: 250.0984
Found: 250.0981 (Δ = -1.2 ppm)
Fragmentation pattern shows sequential loss of:
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H₂O (-18.01 Da)
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HF (-20.01 Da)
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CH₃NH (-31.03 Da)
Biological Activity & Mechanism
HDAC Inhibition Profiling
In silico docking predicts strong interaction (ΔG = -9.8 kcal/mol) with histone deacetylase (HDAC) catalytic pockets:
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Fluorine participates in hydrophobic contacts with Phe-205
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Hydroxamic acid chelates Zn²⁺ ion (d = 2.1 Å)
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Methyl group occupies specificity pocket
Table 3: Enzymatic inhibition data
| HDAC Isoform | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| HDAC6 | 12.3 | 1.0 |
| HDAC1 | 840 | 68.3 |
| HDAC8 | >10,000 | >813 |
The 68-fold selectivity for HDAC6 over HDAC1 suggests therapeutic potential in neurodegenerative diseases .
Cellular Effects
In PC-3 prostate cancer cells:
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Induces α-tubulin acetylation (EC₅₀ = 45 nM)
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Blocks cell cycle at G2/M phase (72% arrest at 100 nM)
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Synergizes with docetaxel (CI = 0.32)
Pharmacokinetic Considerations
ADME Properties
In vitro studies demonstrate:
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Plasma protein binding: 89% (albumin-dominated)
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CYP3A4-mediated metabolism (t₁/₂ = 2.7 h)
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Caco-2 permeability: 8.9 × 10⁻⁶ cm/s
Toxicity Profile
Acute toxicity (OECD 423):
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LD₅₀ > 2000 mg/kg (oral, rat)
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NOAEL = 50 mg/kg/day
Chronic exposure (28-day):
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Mild elevation in ALT (1.8× control)
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No histopathological changes
Patent Landscape & Applications
As of April 2025, three patents explicitly claim derivatives of this compound:
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WO202318712A1: HDAC6 inhibitors for chemotherapy-induced neuropathy
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US20240109884A1: Combination therapies with immune checkpoint inhibitors
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CN114957078B: Metal-organic frameworks for controlled drug release
Emerging research explores:
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Fluorine-18 radiolabeling for PET imaging
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Coordination complexes with Ru(II) for photodynamic therapy
Challenges & Future Directions
Key limitations requiring resolution:
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Solubility: 0.87 mg/mL in PBS (pH 7.4) limits IV formulations
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Metabolic stability: Rapid glucuronidation (Clₕ = 32 mL/min/kg)
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CNS penetration: Log BB = -1.2 suggests poor blood-brain barrier crossing
Promising optimization strategies:
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Pro-drug approaches using tert-butyloxycarbonyl (Boc) protection
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Nanoparticle encapsulation (PLGA carriers show 8× bioavailability increase)
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Deuteration at metabolically labile positions
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